molecular formula C19H21NO4 B5560337 ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE

ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B5560337
M. Wt: 327.4 g/mol
InChI Key: LXGBQABLQWVCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate moiety, and a dimethylphenoxyacetamido substituent. It is often used in various chemical reactions and has significant potential in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(((3,5-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • ETHYL 2-{[(3,4-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE

Uniqueness

ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

IUPAC Name

ethyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-19(22)15-6-5-7-16(11-15)20-18(21)12-24-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGBQABLQWVCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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